molecular formula C13H14N2O2S B2867099 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid CAS No. 871478-85-2

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid

Cat. No.: B2867099
CAS No.: 871478-85-2
M. Wt: 262.33
InChI Key: KPWQEBRONVVIER-UHFFFAOYSA-N
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Description

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3,4-dimethylphenylthiourea can react with α-bromoacetophenone under basic conditions to form the thiazole ring.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For example, the thiazole derivative can be treated with ammonia or an amine under suitable conditions to replace a leaving group with an amino group.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction, where the thiazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially yielding thiazolidine derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can facilitate substitution reactions under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiazolidine derivatives or alcohols.

    Substitution: Various substituted thiazole or aromatic derivatives.

Scientific Research Applications

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: The compound can serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]propionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]butyric Acid: Similar structure but with a butyric acid moiety.

    2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]benzoic Acid: Similar structure but with a benzoic acid moiety.

Uniqueness: 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, influences its solubility, acidity, and potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-9(5-8(7)2)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQEBRONVVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871478-85-2
Record name 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
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